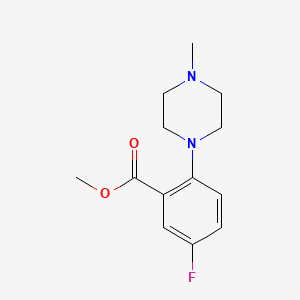

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate

Beschreibung

Methyl 5-Fluoro-2-(4-Methylpiperazino)benzoate (CAS: 1256633-14-3) is a synthetic benzoate ester with the molecular formula C₁₃H₁₇FN₂O₂ and a molecular weight of 252.28 g/mol . Its structure features a fluorine substituent at the 5-position of the benzene ring and a 4-methylpiperazino group at the 2-position. Limited safety data suggest it belongs to the organic fluorine compound category, but acute toxicity, dermal irritation, and environmental impact metrics remain unspecified .

Eigenschaften

IUPAC Name |

methyl 5-fluoro-2-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEHFNAMXOTYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper safety and environmental controls.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The fluoro and 4-methylpiperazino groups in the target compound increase its molecular weight and complexity compared to simpler benzoates.

- Unlike methyl 2-nitrobenzoate, which carries mutagenic risks, the safety profile of the target compound remains uncharacterized, highlighting a critical data gap .

Biologische Aktivität

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate is synthesized through a multi-step process involving the reaction of 5-fluoro-2-nitrobenzoic acid with 4-methylpiperazine. The synthesis typically employs dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base. The esterification step is conducted using methanol and sulfuric acid as a catalyst, leading to the formation of the final product.

The biological activity of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalytic activity. Additionally, it may act as an agonist or antagonist at various receptors, modulating downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate. Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing piperazine and fluorine moieties have shown promising results against lung carcinoma cells (A-549), demonstrating selective toxicity towards cancerous cells while sparing normal cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in various biochemical pathways. For example, it has been noted to affect metabolic pathways critical for cancer cell proliferation. The inhibition of such enzymes can lead to reduced cell viability in cancer models .

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate on A-549 lung carcinoma cells, researchers found that the compound exhibited significant growth inhibition at low concentrations. This selectivity suggests that the compound could serve as a lead structure for developing new anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate interacts with target enzymes. The study revealed that the compound effectively binds to the active sites of certain enzymes, resulting in decreased enzymatic activity and subsequent effects on cellular metabolism.

Comparative Analysis of Biological Activities

To better understand the biological activities associated with Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate, a comparative analysis with related compounds was conducted:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Selectivity |

|---|---|---|---|

| Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate | High | Moderate | High |

| Benzoxazole Derivative | Moderate | High | Moderate |

| Piperazine-Based Compound | Low | High | Low |

This table illustrates that while Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate shows high anticancer activity and selectivity, other compounds may exhibit varying degrees of enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.